

Enterobactin: A Technical Guide to its Discovery, Mechanism, and Application

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This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of **enterobactin**, the most potent siderophore known. It details its physicochemical properties, biosynthetic pathway, and the intricate mechanism of iron acquisition in Gram-negative bacteria. Furthermore, this guide includes detailed experimental protocols for its detection and isolation and explores its role in bacterial virulence and as a target for novel therapeutic strategies.

Discovery and History

Enterobactin, also known as enterochelin, was first identified in 1970. Two independent research groups, led by F. Gibson and J.B. Neilands, isolated the molecule from Escherichia coli and Salmonella typhimurium, respectively[1][2][3]. These initial studies established its fundamental role as an iron transport compound and determined its structure as a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine[1][4].

The characterization of **enterobactin** proved to be a significant challenge[2]. For over four decades after its discovery, the definitive three-dimensional structure of its ferric complex eluded crystallographic analysis[5][6]. It was not until the application of racemic crystallography, where crystals were grown from a 1:1 mixture of the natural ferric **enterobactin** and its synthetic mirror image (enantio**enterobactin**), that its atomic-resolution structure was finally determined[1][5][6][7]. This breakthrough provided a definitive assignment of the



stereochemistry at the iron center and revealed key secondary coordination sphere interactions[6][7].

Physicochemical and Thermodynamic Properties

Enterobactin is renowned for its extraordinarily high affinity for the ferric ion (Fe³⁺), making it the strongest siderophore discovered to date[1][5]. This property allows bacteria to scavenge iron effectively even in host environments where iron is extremely scarce due to sequestration by host proteins like transferrin and lactoferrin[8].

Table 1: Quantitative Data for Enterobactin

Property	Value	Reference
Molecular Formula	C30H27N3O15	[4]
Molecular Weight	669.55 g/mol	[4]
Fe ³⁺ Affinity Constant (K)	$10^{52}~{\rm M}^{-1}$	[1][4][5]
EDTA Fe ³⁺ Affinity (Kf)	~10 ²⁵ M ⁻¹	[1]
FepB (Periplasmic Protein) Kd	30 nM	[9][10]
FepA (Outer Membrane Receptor) Kd	0.2 nM - 50 nM	[10]
Reduction Potential (Fe ³⁺ /Fe ²⁺)	-0.57 V (vs. NHE) at pH 6.0	[1]
-0.79 V (vs. NHE) at pH 7.4	[1]	_
-0.99 V (vs. NHE) at pH > 10.4	[1]	_

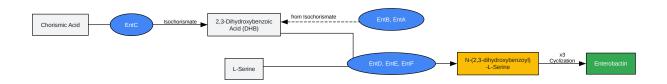
Biosynthesis of Enterobactin

Enterobactin is synthesized from the primary metabolite chorismic acid, a key intermediate in the shikimate pathway[1]. The biosynthesis is encoded by the ent gene cluster (comprising entA, entB, entC, entD, entE, and entF) and proceeds through a well-defined enzymatic cascade[8].



The key steps are:

- Conversion of Chorismate: Chorismic acid is converted to 2,3-dihydroxybenzoic acid (DHB) by the sequential action of the enzymes EntC, EntB, and EntA[1][11].
- Activation and Acylation: DHB is activated by EntE, a 2,3-DHB-AMP ligase. EntB, a
 bifunctional enzyme, also acts as an aryl carrier protein (ArCP) which is
 phosphopantetheinylated by EntD[12]. The activated DHB is then transferred to the L-serine
 backbone, a process involving EntF[1][13].
- Cyclization: Three molecules of the resulting N-(2,3-dihydroxybenzoyl)-L-serine intermediate undergo intermolecular cyclization to form the final **enterobactin** molecule[1].



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Figure 1. Biosynthetic pathway of **enterobactin** from chorismic acid.

Mechanism of Iron Acquisition and Release

The acquisition of iron via **enterobactin** is a highly regulated, multi-step active transport process.

- Secretion and Chelation: Under iron-deficient conditions, bacterial cells secrete enterobactin into the extracellular environment[1]. It then scavenges available Fe³⁺, forming a highly stable, octahedral coordination complex called ferric enterobactin (FeEnt)[1][9].
- Outer Membrane Transport: The FeEnt complex is recognized and bound by a specific outer membrane receptor protein, FepA[1][8]. This transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex in the inner membrane[4].



- Periplasmic Transport: Once in the periplasm, FeEnt is bound by the periplasmic binding protein, FepB, which shuttles it to the inner membrane[4][9].
- Inner Membrane Transport: The FeEnt-FepB complex interacts with an ATP-binding cassette
 (ABC) transporter composed of FepD and FepG (transmembrane proteins) and FepC (an
 ATPase)[1][9]. The hydrolysis of ATP by FepC drives the translocation of FeEnt into the
 cytoplasm[9].
- Intracellular Iron Release: Due to the extreme stability of the FeEnt complex, the iron cannot be released directly. The cell employs a specific enzyme, ferric **enterobactin** esterase (Fes), to hydrolyze the cyclic trilactone backbone of **enterobactin**[1][14]. This cleavage reduces the affinity of the ligand for iron, facilitating the reduction of Fe³⁺ to Fe²⁺ and its subsequent release into the cell for metabolic use[1][15].

Figure 2. Ferric-enterobactin uptake and iron release mechanism.

Key Experimental Protocols

The CAS assay is a universal colorimetric method for detecting siderophores. Siderophores remove iron from the iron-CAS-detergent complex, causing a color change from blue to orange/purple/yellow[16][17].

Reagents:

- CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water (ddH₂O)
 [18].
- FeCl₃ Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl[19].
- HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O[18].
- Blue Dye Reagent: While stirring, slowly mix the FeCl₃ solution into the CAS solution. Then, slowly add the HDTMA solution to the Fe-CAS mixture. Autoclave this final blue dye solution.
- Growth Medium: Prepare a suitable minimal growth medium (e.g., MM9 salts) and autoclave[19].



• CAS Agar Plates: Aseptically add the sterile Blue Dye Reagent to the molten (cooled to ~50°C) sterile growth medium agar at a 1:9 ratio (e.g., 100 mL dye to 900 mL medium) and pour plates[18][19].

Procedure:

- Culture the test microorganism on the CAS agar plates.
- Incubate under appropriate conditions for 2-7 days[18].
- Observe the plates for the formation of a colored halo (typically orange, yellow, or purple) around the colonies. The presence of a halo indicates siderophore production[17][19].

This protocol describes a method for extracting **enterobactin** from a bacterial culture supernatant.

Materials:

- Bacterial culture grown in iron-deficient medium (e.g., M9 medium)[20].
- 5 N HCl.
- Ethyl acetate.
- Magnetic stirrer.
- Rotary evaporator.

Procedure:

- Grow the enterobactin-producing strain (e.g., E. coli) in an iron-deficient medium for ~20 hours at 37°C to induce siderophore production[20].
- Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
- Acidify the supernatant to a pH of 2.0 using 5 N HCl[20].



- Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
- Mix vigorously for 30 minutes to extract the enterobactin into the organic phase[20].
- Allow the phases to separate and collect the upper ethyl acetate layer.
- Repeat the extraction process on the aqueous phase to maximize yield.
- Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain a partially purified enterobactin extract.

This assay quantifies the concentration of catechol-type compounds like **enterobactin** and its precursor, DHB.

Reagents:

- 0.5 N HCl.
- Nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in ddH₂O).
- 1 N NaOH.
- Standard: 2,3-dihydroxybenzoic acid (DHBA).

Procedure:

- Prepare a standard curve using known concentrations of DHBA.
- To 1 mL of the **enterobactin**-containing sample (or standard), add the following reagents in sequence, mixing after each addition:
 - 1 mL of 0.5 N HCl.
 - 1 mL of nitrite-molybdate reagent.
 - 1 mL of 1 N NaOH[20].



- A pink/red color will develop. Add 1 mL of ddH2O to bring the final volume to 5 mL.
- Measure the absorbance of the solution at 510 nm[20].
- Calculate the concentration of catechol moieties in the sample by comparing its absorbance to the DHBA standard curve.

Role in Virulence and Drug Development

Enterobactin's ability to sequester iron is a critical factor for the survival and proliferation of pathogenic bacteria within a host, making it a key virulence factor[8]. By outcompeting host iron-binding proteins, **enterobactin** enables pathogens to thrive in the iron-limited environment of the host's body[8].

In response, the mammalian innate immune system produces the protein lipocalin-2 (also known as siderocalin), which can specifically bind and sequester ferric **enterobactin**, thereby preventing its uptake by bacteria and effectively "starving" them of iron[1][8]. However, some pathogens have evolved modified siderophores, such as salmochelins (glycosylated **enterobactin**), which evade capture by lipocalin-2[8].

The critical role of the **enterobactin** uptake system in bacterial survival has made it an attractive target for novel antimicrobial strategies. The "Trojan horse" approach involves creating conjugates by linking antibiotics to synthetic **enterobactin** analogues[21][22][23]. These conjugates are recognized and actively transported into the bacterial cell by the siderophore uptake machinery, delivering a lethal payload of the antibiotic directly into the pathogen[23]. This strategy has shown promise for overcoming the outer membrane permeability barrier in Gram-negative bacteria, a major challenge in antibiotic development[22].

Conclusion

Since its discovery in 1970, **enterobactin** has become an archetypal model for understanding microbial iron acquisition[1][2]. Its unparalleled iron-chelating ability, coupled with a sophisticated and highly specific transport system, highlights a remarkable evolutionary solution to the challenge of iron scarcity. The ongoing study of **enterobactin** not only deepens our fundamental understanding of bacterial physiology and host-pathogen interactions but also provides a powerful platform for the development of next-generation antimicrobial agents designed to exploit essential bacterial nutrient uptake pathways.



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